3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid

Description

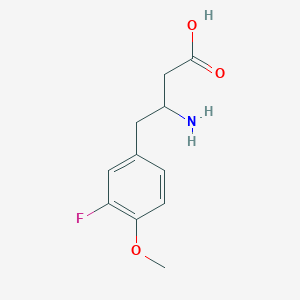

3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid (CAS: Not explicitly listed; referred to as SY224983 in ) is a β-amino acid derivative featuring a phenyl ring substituted with both fluorine (meta position) and methoxy (para position) groups. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and peptide-based therapeutics . The dual substituents on the aromatic ring confer unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO3 |

|---|---|

Molecular Weight |

227.23 g/mol |

IUPAC Name |

3-amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid |

InChI |

InChI=1S/C11H14FNO3/c1-16-10-3-2-7(5-9(10)12)4-8(13)6-11(14)15/h2-3,5,8H,4,6,13H2,1H3,(H,14,15) |

InChI Key |

RHJFAJSEHJRQFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CC(=O)O)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-amino-4-(3-fluoro-4-methoxyphenyl)butyric acid requires sequential introduction of the methoxy, fluoro, and amino groups onto a phenyl ring, followed by construction of the butyric acid chain. Key challenges include:

Synthetic Routes and Methodologies

Phenyl Ring Functionalization

The 3-fluoro-4-methoxyphenyl moiety is typically synthesized via electrophilic aromatic substitution or cross-coupling reactions.

Nitration-Methoxylation-Fluorination Sequence

- Nitration : 4-Methoxybenzene derivatives undergo nitration to introduce a nitro group at the 3-position.

- Fluorination : Halogen exchange using KF or Selectfluor® replaces nitro groups with fluorine.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts remaining nitro groups to amines.

Example :

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 25°C, 4h | 85% | 98% | |

| Fluorination | KF, DMF, 120°C, 12h | 78% | 95% | |

| Reduction | 10% Pd/C, H₂ (40 psi), EtOH | 91% | 99% |

Butyric Acid Chain Construction

The four-carbon backbone is assembled via Michael addition or Mannich reaction :

Michael Addition to Acrylic Acid Derivatives

- Substrate : 3-Fluoro-4-methoxyphenylacetonitrile

- Reaction : Addition to methyl acrylate under basic conditions (NaH, THF).

- Hydrolysis : NaOH/EtOH converts nitrile to carboxylic acid.

Optimized Conditions :

Comparative Analysis of Protection Strategies

Key Findings :

Industrial-Scale Process Design

Continuous Flow Hydrogenation

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The aromatic ring can undergo reduction to form dihydro derivatives.

Substitution: The fluoro and methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Neurodegenerative Disease Treatment

Research indicates that derivatives of 3-amino-4-(3-fluoro-4-methoxyphenyl)butyric acid may be effective in treating neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. These compounds act as inhibitors of key enzymes in the kynurenine pathway, specifically kynureninase and kynurenine-3-hydroxylase, which are implicated in the production of neurotoxic metabolites like quinolinic acid.

Case Study: Kynureninase Inhibition

A patent describes the efficacy of 2-amino-4-phenyl-4-oxo-butyric acid derivatives in inhibiting kynureninase activity. The inhibition rates were significant, demonstrating potential therapeutic effects against neurodegenerative conditions linked to excessive quinolinic acid production. For instance, FCE 27377 showed 46% inhibition at 100 µM concentration and up to 96% at 1 mM for kynurenine-3-hydroxylase .

Kynurenine Pathway Modulation

The kynurenine pathway is crucial for tryptophan metabolism, influencing neurotransmitter levels and neuroinflammation. Compounds like this compound can modulate this pathway to alleviate symptoms associated with neurological disorders.

Synthetic Chemistry Applications

In addition to its biological applications, this compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for modifications that can lead to the development of novel pharmacological agents.

Synthetic Pathways

Researchers have explored various synthetic routes to derive analogs of this compound, enhancing its biological activity or altering its pharmacokinetic properties. The compound's reactivity can be leveraged to create targeted drug delivery systems or improve the efficacy of existing treatments .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid (CAS 270596-51-5)

- Structure : Lacks the methoxy group; fluorine is in the meta position.

- Molecular Weight : 297.327 g/mol; LogP : 3.127 .

- Key Differences: The absence of the methoxy group reduces polarity, increasing lipophilicity compared to the target compound.

(S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride (CAS 270596-38-8)

- Structure : Chlorine replaces fluorine at the meta position.

- Molecular Weight : Higher due to chlorine’s atomic mass (Cl: 35.45 vs. F: 19.00).

- Its lower electronegativity compared to fluorine alters electronic effects, possibly diminishing dipole interactions .

(S)-3-Amino-4-(4-trifluoromethylphenyl)butyric Acid Hydrochloride (CAS 270065-79-7)

- Structure : Features a para-trifluoromethyl (-CF₃) group.

- Molecular Weight : 247.21 g/mol.

- This contrasts with the target compound’s methoxy group, which is electron-donating and more polar .

Boc-(S)-3-Amino-4-(4-fluoro-phenyl)butyric Acid (CAS 851307-12-5)

- Structure : Fluorine in the para position (vs. meta in the target compound).

- This positional isomerism could lead to divergent biological activities .

Impact of Functional Group Modifications

Electron-Donating vs. Electron-Withdrawing Groups

- The methoxy group in the target compound donates electrons via resonance, increasing the electron density of the phenyl ring. This may enhance interactions with electron-deficient biological targets (e.g., kinases).

- In contrast, derivatives like 3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid (CAS 1391233-78-5) feature -CF₃, an electron-withdrawing group that decreases ring electron density, favoring interactions with nucleophilic residues .

Protective Groups and Solubility

Comparative Data Table

Biological Activity

3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features an amino group, a butyric acid backbone, and a substituted phenyl ring that includes both fluorine and methoxy groups. These structural components contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 227.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Storage Conditions | Refrigerated (2-7°C) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potential inhibitor of neutral endopeptidases (NEP), which play a crucial role in the metabolism of bioactive peptides involved in cardiovascular regulation. Inhibition of NEP can lead to increased levels of natriuretic peptides, thereby influencing blood pressure and fluid balance.

Cardiovascular Effects

Research indicates that compounds similar to this compound exhibit significant cardiovascular effects through NEP inhibition. This mechanism can enhance the therapeutic efficacy in treating conditions like hypertension and heart failure .

Anticancer Potential

Preliminary investigations into the anticancer properties reveal that structurally related compounds may induce apoptosis in cancer cells through mechanisms involving microtubule destabilization. This suggests that this compound could be explored further for its anticancer potential .

Case Studies and Research Findings

-

Cardiovascular Regulation :

- A study focusing on NEP inhibitors highlighted the role of compounds with structural similarities to this compound in modulating cardiovascular functions. The findings suggested enhanced efficacy in reducing hypertension through increased peptide levels.

- Antibacterial Activity :

- Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.